N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine is an organic compound characterized by the presence of a trifluoroethanamine group attached to a 3,4-dimethoxyphenyl ethyl chain
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 2,2,2-trifluoroethanamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Procedure: The 3,4-dimethoxyphenethylamine is first reacted with the coupling reagent and base to form an intermediate. This intermediate is then reacted with 2,2,2-trifluoroethanamine to yield the final product.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoroethanamine group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and bases (e.g., NaOH). Reactions are often conducted under controlled temperatures and inert atmospheres to prevent side reactions.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanamine group can enhance the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: Lacks the trifluoroethanamine group, resulting in different chemical properties and biological activities.
2,2,2-Trifluoroethanamine: Lacks the 3,4-dimethoxyphenyl ethyl chain, leading to distinct reactivity and applications.
N-Acetyl-3,4-dimethoxyphenethylamine:
The uniqueness of this compound lies in the combination of the trifluoroethanamine group with the 3,4-dimethoxyphenyl ethyl chain, which imparts specific chemical and biological properties not found in the individual components .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO2/c1-17-10-4-3-9(7-11(10)18-2)5-6-16-8-12(13,14)15/h3-4,7,16H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWRNUXDCOQKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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